1-Cinnamyl-1H-Pyrrol-3-carbonsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrole derivatives, such as 1-cinnamyl-1H-pyrrole-3-carboxylic acid, can be achieved through several methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

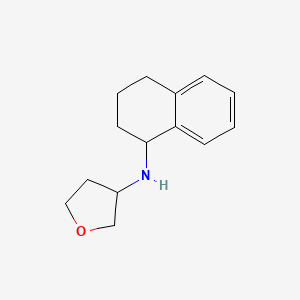

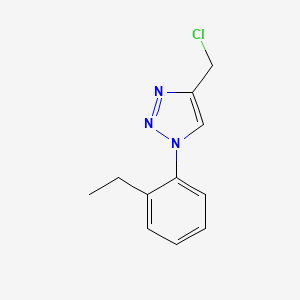

The molecular structure of 1-cinnamyl-1H-pyrrole-3-carboxylic acid can be represented by the SMILES stringCN1C=CC(=C1)C(=O)O . This indicates that the molecule consists of a pyrrole ring attached to a cinnamyl group and a carboxylic acid group. Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical and Chemical Properties Analysis

1-Cinnamyl-1H-pyrrole-3-carboxylic acid is a powder . Its empirical formula isC5H5NO2 . More detailed physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Ich habe einige Informationen über Pyrrol-3-carbonsäure und verwandte Verbindungen gefunden, die helfen könnten, die Anwendungen von 1-Cinnamyl-1H-Pyrrol-3-carbonsäure abzuleiten. Hier ist eine umfassende Analyse mit Schwerpunkt auf einzigartigen Anwendungen:

Synthese von Cholecystokinin-Antagonisten

Pyrrol-3-carbonsäure wird zur Synthese von Cholecystokinin-Antagonisten verwendet, das sind Substanzen, die die Wirkung von Cholecystokinin blockieren, einem Verdauungshormon. Diese Anwendung könnte für This compound relevant sein, um neue Behandlungen für Verdauungsstörungen zu entwickeln .

Produktion von Benzopyran-Antihypertensiva

Diese Verbindung dient als Vorläufer bei der Herstellung von Benzopyran-Antihypertensiva, Medikamenten zur Behandlung von Bluthochdruck. Die Cinnamylgruppe in This compound könnte diesen Antihypertensiva einzigartige Eigenschaften verleihen .

Synthese von Azepinedionen

Es wird zur Synthese von Azepinedionen verwendet, die ein pharmakologisches Potenzial besitzen. Die einzigartige Struktur von This compound könnte zu neuartigen Azepinedion-Derivaten mit spezifischen therapeutischen Anwendungen führen .

Biosensor-Anwendungen

Die verwandte Verbindung COOH-Py kann mehrschichtige Filme mit Gold-Nanopartikeln und Nickeloxid bilden, die in Biosensoren verwendet werden. This compound könnte analog in der Biosensor-Technologie zur Detektion verschiedener biologischer Marker eingesetzt werden .

Photothermische Therapie

Es kann in der photoakustischen Bildgebung basierenden photothermischen Therapie verwendet werden, einer Behandlung, die Licht verwendet, um Wärme zu erzeugen, um Krebszellen zu zerstören. Die Cinnamylgruppe könnte die Lichtabsorption der Verbindung verstärken, wodurch sie in dieser Anwendung effektiver wird .

Mikrosensor-Elektrodenarrays

Elektro-polymerisierte Dünnfilme verwandter Verbindungen finden Anwendungen als Mikrosensor-Elektrodenarrays. Diese Arrays können in verschiedenen Sensoranwendungen eingesetzt werden, und This compound könnte eine verbesserte Empfindlichkeit oder Selektivität bieten .

Bestimmung von Serotonin

Pyrrol-3-carbonsäure wird zur Herstellung von Elektroden verwendet, um Serotoninwerte in Blutserum- und Urinproben zu bestimmen. Mit seinen strukturellen Unterschieden könnte This compound verwendet werden, um selektivere Sensoren für die Serotonin-Detektion zu entwickeln .

Safety and Hazards

While specific safety and hazard information for 1-cinnamyl-1H-pyrrole-3-carboxylic acid is not available, pyrrole-3-carboxylic acid, a related compound, is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It is advised to handle it with appropriate personal protective equipment .

Wirkmechanismus

Target of Action

Pyrrole and cinnamyl derivatives are known to interact with various biological targets. For instance, indole derivatives, which are structurally similar to pyrrole, have been found to bind with high affinity to multiple receptors .

Mode of Action

The interaction of these compounds with their targets can lead to various biochemical changes. For example, indole derivatives have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

These compounds can affect various biochemical pathways. For instance, indole derivatives are involved in the metabolism of tryptophan, an essential amino acid .

Result of Action

Based on the activities of similar compounds, it could potentially have a range of effects at the molecular and cellular level .

Biochemische Analyse

Biochemical Properties

1-cinnamyl-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be useful in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones . The compound is also utilized for the preparation of a poly(pyrrole-3-carboxylic acid) modified pencil graphite electrode, which is used in the determination of serotonin in blood serum and urine samples . These interactions highlight the compound’s versatility and importance in biochemical processes.

Cellular Effects

1-cinnamyl-1H-pyrrole-3-carboxylic acid has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of biologically active structures, such as cholecystokinin antagonists and benzopyran antihypertensives, suggests that it may affect cellular signaling pathways related to these molecules . Additionally, its use in the determination of serotonin levels indicates a potential impact on neurotransmitter regulation and related cellular processes .

Molecular Mechanism

The molecular mechanism of 1-cinnamyl-1H-pyrrole-3-carboxylic acid involves its interactions with various biomolecules. The compound’s structure allows it to bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, its role in the synthesis of cholecystokinin antagonists and benzopyran antihypertensives suggests that it may inhibit or activate enzymes involved in these pathways . Furthermore, the compound’s use in serotonin determination indicates that it may interact with proteins involved in neurotransmitter regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-cinnamyl-1H-pyrrole-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is stable under certain conditions, but it may degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have observed changes in cellular responses to the compound over extended periods, highlighting the importance of temporal effects in its biochemical analysis .

Dosage Effects in Animal Models

The effects of 1-cinnamyl-1H-pyrrole-3-carboxylic acid vary with different dosages in animal models. Research has shown that the compound exhibits threshold effects, with specific dosages required to achieve desired biochemical outcomes . At higher doses, the compound may exhibit toxic or adverse effects, emphasizing the need for careful dosage management in experimental settings . These findings underscore the importance of dosage considerations in the compound’s biochemical analysis.

Metabolic Pathways

1-cinnamyl-1H-pyrrole-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active molecules . The compound’s role in the synthesis of cholecystokinin antagonists and benzopyran antihypertensives suggests its involvement in metabolic pathways related to these molecules . Additionally, its impact on metabolic flux and metabolite levels highlights its significance in cellular metabolism .

Transport and Distribution

The transport and distribution of 1-cinnamyl-1H-pyrrole-3-carboxylic acid within cells and tissues are crucial for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within cells, affecting its overall biochemical impact . Understanding the transport and distribution mechanisms of the compound is essential for its effective application in biochemical research.

Subcellular Localization

The subcellular localization of 1-cinnamyl-1H-pyrrole-3-carboxylic acid plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms influence the compound’s interactions with biomolecules and its overall biochemical effects

Eigenschaften

IUPAC Name |

1-[(E)-3-phenylprop-2-enyl]pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(17)13-8-10-15(11-13)9-4-7-12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,16,17)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCUDPSJLRUDDY-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488775.png)

![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488776.png)

![N-[(piperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1488777.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1488789.png)

![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488793.png)

![1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one](/img/structure/B1488796.png)